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Introduction and Rationale

Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target for multiple sclerosis
(MS) and other autoimmune diseases due to its central role in both adaptive and innate immune signaling.
Evobrutinib is a highly selective, covalent BTK inhibitor that potently suppresses B-cell receptor (BCR)
and Fc receptor-mediated activation of human B cells and innate immune cells such as monocytes and
basophils. Unlike B-cell depleting therapies, evobrutinib modulates immune cell function without causing
depletion, potentially preserving beneficial immune functions while reducing pathogenic activity. The
central nervous system (CNS) penetrance of evebrutinib enables it to target compartmentalized
inflammation within the CNS, which is particularly relevant for progressive forms of MS where current

therapies show limited efficacy.

The experimental autoimmune encephalomyelitis (EAE) model serves as a well-established preclinical
system for evaluating potential MS therapeutics. Recent developments include novel progressive EAE
(pEAE) models that better recapitulate the meningeal inflammation and chronic disability accumulation
characteristic of progressive MS. In these models, evobrutinib has demonstrated robust efficacy by reducing
clinical disease scores, improving immunopathological parameters, and decreasing demyelination through

mechanisms involving both B-cells and myeloid cells. These application notes provide detailed protocols for
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evaluating evebrutinib in EAE models, along with comprehensive data analysis and visualization to support

research and development activities.

Evobrutinib Properties and Mechanism of Action

Biochemical and Pharmacological Characteristics

Evobrutinib (Figure 1A) is an oral, covalent BTK inhibitor that binds irreversibly to cysteine 481 in the
BTK active site, providing prolonged target inhibition beyond compound clearance. It exhibits high
biochemical potency with an ICso of 0.05 ng/pL. (approximately 0.1 nM) against recombinant full-length
BTK in kinase assays [1]. Evobrutinib maintains efficacy against both wild-type BTK and the C481S
mutant form, which confers resistance to some reversible BTK inhibitors. In cellular assays, evobrutinib
inhibits BTK autophosphorylation at Y223 with an ICso of 2.1 nM in Ramos B cells following BCR

stimulation [1].

The compound demonstrates excellent kinase selectivity, showing minimal off-target activity against 267
kinases tested at 1 uM concentration. This selectivity profile distinguishes evebrutinib from first-generation
BTK inhibitors like ibrutinib, which inhibits multiple TEC family kinases and other tyrosine kinases,
resulting in undesirable side effects. Evobrutinib's favorable pharmacokinetic properties include good

oral bioavailability and CNS penetration, with demonstrated brain exposure in multiple species.

BTK Signaling Pathway and Therapeutic Targeting

BTK is a crucial signaling molecule in the BCR pathway and various innate immune receptors. Upon BCR
engagement, BTK is recruited to the membrane where it undergoes phosphorylation and activation, leading
to PLCy2 phosphorylation and subsequent calcium release, NFAT translocation, and activation of MAPK
and NF-kB pathways. These signaling events drive B-cell activation, proliferation, antigen presentation, and
cytokine production. In myeloid cells including monocytes, macrophages, and microglia, BTK mediates Fc

receptor signaling that promotes proinflammatory cytokine production and phagocytosis.

Table 1: Key Molecular and Cellular Effects of Evobrutinib
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. Potency
Target/Cell Type Effect Experimental Readout
(ICs0/ECso0)

BTK enzyme Covalent inhibition Kinase activity assay 0.05 ng/pL
B cells (BCR signaling) Inhibits BTK Phospho-BTK flow 2.1 nM

phosphorylation cytometry
B cells (calcium flux) Reduces calcium Fluo-3/Fura Red staining  ~10 nM

mobilization
Myeloid cells (FCR Suppresses cytokine Cytokine multiplex ~10 nM
signaling) production assays
Mast cells (FceR Inhibits degranulation B-hexosaminidase ~10 nM
signaling) release

The following diagram illustrates the key signaling pathways inhibited by evobrutinib and its cellular

effects:
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Diagram 1: BTK Signaling Pathways and Evebrutinib Mechanism of Action. Evobrutinib (blue
octagon) covalently inhibits BTK (green rectangle), blocking downstream signaling from multiple immune
receptors including B-cell receptor (BCR), Fc receptors (FCR), and Toll-like receptors (TLR). This inhibition
prevents activation of key signaling molecules (red rectangles) including PLCy2, calcium flux, NFAT, NF-
kB, and MAPK pathways, ultimately reducing the pro-inflammatory functions of B cells, myeloid cells, and

microglia that drive demyelination in EAE models.

EAE Models and Experimental Design
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Mouse Models for MS Research

Standard EAE models typically involve immunization with myelin antigens such as MOGss-s55 or
MOG1-117 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration. These models
primarily reflect the acute inflammatory phase of MS and are useful for studying relapsing-remitting
disease aspects. More recently, progressive EAE (pEAE) models have been developed that better
recapitulate key features of progressive MS, including increased meningeal inflammation with B-cell
aggregates, sustained disability progression, and more pronounced demyelination. In the pEAE model
described by Alvarez et al., animals transition from an acute phase to a chronic progressive phase

characterized by clinical progression and increased B-cell presence in meningeal infiltrates [2] [3].

The immune cell composition in pEAE models shows significant differences from traditional EAE, with
higher proportions of B-cells and increased expression of B-cell activating factors during the progressive
phase. BTK expression is particularly elevated in activated B-cells within meningeal infiltrates, making this
an ideal model for evaluating BTK inhibitors. These models enable investigation of compartmentalized
CNS inflammation that may be refractory to conventional therapies that primarily target peripheral immune

cells.

Evobrutinib Dosing and Administration

Evobrutinib is typically formulated in 20% Kleptose HPB in 50 mM Na-Citrate buffer (pH 3.0) for oral
administration in mouse studies [4]. For prophylactic treatment in EAE models, evobrutinib is administered
once daily beginning on the day of immunization. For therapeutic intervention, treatment usually starts after
disease onset, typically around day 10-14 post-immunization when mice reach a clinical score of 1.0 (tail
paralysis). The optimal dosing regimen identified in preclinical studies is 5-10 mg/kg once daily, which

achieves sufficient BTK occupancy for efficacy while maintaining a favorable safety profile.

Table 2: Evobrutinib Dosing Regimens in EAE Models
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BTK
Study Type Dose Frequency Administration Treatment Duration
Occupancy
Prophylactic EAE  5-10 Once daily  Oral gavage Day 0 to endpoint >80%
mg/kg
Therapeutic EAE 10 Once daily  Oral gavage From clinical onset >80%
mg/kg to endpoint
pEAE model 10 Once daily  Oral gavage Day 0 or from onset  >80%
mg/kg to endpoint
Pharmacokinetics 10 Single Oral gavage 1, 4,8, 24h N/A
mg/kg dose timepoints

Blood collection for pharmacokinetic analysis is typically performed 1 hour post-dosing via the vena facialis
into serum tubes. After centrifugation, serum is collected and evobrutinib concentration measured by LC-
MS. For BTK occupancy assays, splenocytes or blood cells are collected at various timepoints after the last

dose and analyzed for BTK binding using specific antibodies or activity assays.

Detailed Experimental Protocols

In Vitro Assays for BTK Inhibition

4.1.1 B-Cell Receptor Signaling and Calcium Flux

Primary cells: Isolate murine B-cells from spleen single-cell suspensions using negative MACS separation
with a pan-B cell isolation kit. Alternatively, human B-cells can be isolated from PBMCs of healthy donors
by positive CD19 MACS separation. Cell lines: Ramos Burkitt lymphoma cells (ATCC CRL1596)
maintained in RPMI 1640 with penicillin/streptomycin, 2 mM L-glutamine, and 10% FBS can also be used.

Calcium flux assay:

e Suspend purified B-cells at 5-10 x 10° cells/mL in complete HBSS medium (containing 1.3 mM CacClz,
0.5 mM MgClz, and 1% FCS) with 0.02% Pluronic F-68.
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e Load with 4 pg/mL Fluo-3 AM and 10 pg/mL Fura Red AM at 37°C for 30 minutes protected from light.

e Pre-incubate with evobrutinib (0.1-1000 nM) or vehicle control (DMSOQO) for at least 30 minutes on
ice.

e Pre-warm cells to 37°C for 5 minutes immediately before acquisition.

¢ Acquire baseline data for 25 seconds on a flow cytometer, then stimulate with 5-20 pg/mL anti-
IgM/anti-IgG F(ab")z fragment (for murine B-cells) or 10-40 pg/mL for human B-cells.

e Record calcium flux for 3-5 minutes post-stimulation.

¢ Analyze data using FlowJo software, calculating the ratio of Fluo-3 to Fura Red fluorescence over
time [4].

4.1.2 BTK Phosphorylation in Ramos Cells

e Seed Ramos cells into 96-well tissue culture plates at 8 x 10° cells per well.

e Pre-treat with evobrutinib (0.1-1000 nM) or DMSO control for 30 minutes at 37°C.

e Stimulate cells with 10 pg/mL anti-human IgM F(ab')z for 5 minutes to activate BCR signaling.

¢ Immediately lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

e Perform Western blotting using antibodies against phospho-BTK (Y223), total BTK, and (-actin as
loading control.

¢ Quantify band intensity using imaging software and calculate ICso values [1].

4.1.3 Myeloid Cell Cytokine Production

¢ |solate human monocytes from PBMCs by CD14+ MACS separation.

¢ Plate cells at 1 x 10° cells/mL in RPMI 1640 complete medium.

e Pre-incubate with evobrutinib (1-1000 nM) for 1 hour.

e Stimulate with immobilized IgG (100 pg/mL) or IFN-y (20 ng/mL) for 24 hours.

e Collect supernatants and measure cytokine production (IL-6, IL-13, TNF-a) using ELISA or multiplex
assays.

¢ Analyze dose-response curves to determine ICso values for inhibition of cytokine production [1].

In Vivo EAE Models

4.2.1 Induction of Progressive EAE (pEAE)

Animals: Female C57BL/6 mice, 8-10 weeks old, housed under specific pathogen-free conditions with ad
libitum access to food and water. Ethics: All procedures must be approved by the Institutional Animal Care

and Use Committee according to local regulations.

Immunization protocol:
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¢ Anesthetize mice with isoflurane.

e Subcutaneously inject 75 uyg MOG protein 1-117 emulsified in Complete Freund's Adjuvant containing
250 pg killed Mycobacterium tuberculosis H37 Ra distributed over two sites on the flank.

¢ Administer 300 ng Bordetella pertussis toxin intraperitoneally on the day of immunization and 48
hours later.

e Monitor mice daily for clinical signs beginning on day 7 post-immunization.

Clinical scoring:

0: No clinical signs

e 1.0: Tail paralysis

e 2.0: Loss of righting reflex

e 3.0: Beginning hind limb paresis
e 4.0: Paralysis of both hind limbs
e 4.5: Beginning forelimb paresis

e 5.0: Moribund/death [4]

The pEAE model demonstrates a biphasic disease course with an acute phase (days 10-20) followed by a
progressive phase (after day 20) characterized by sustained disability and increased B-cell presence in

meningeal infiltrates.

4.2.2 Evobrutinib Treatment Regimens

Prophylactic protocol:

¢ Begin evobrutinib administration (5-10 mg/kg) on day 0 post-immunization

e Administer once daily by oral gavage in 20% Kleptose HPB/50 mM Na-Citrate (pH 3.0)
e Continue treatment until study endpoint

¢ Include vehicle control and reference treatment groups

Therapeutic protocol:

Begin evobrutinib administration when mice reach clinical score of 1.0 (tail paralysis)
Administer 10 mg/kg once daily by oral gavage

Continue treatment until study endpoint
Monitor body weight and clinical scores daily [3]

4.2.3 Tissue Collection and Analysis

Perfusion and fixation:
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¢ At endpoint, deeply anesthetize mice with ketamine/xylazine.

e Perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA).
e Remove brains and spinal cords and post-fix in 4% PFA for 24 hours at 4°C.

e Transfer to 30% sucrose solution for cryoprotection until tissue sinks.

e Embed tissue in OCT compound and freeze on dry ice.

e Store at -80°C until sectioning.

Histological analysis:

Cut 10-pm thick coronal sections of brain and spinal cord using a cryostat.
Perform Hematoxylin and Eosin (H&E) staining for general inflammation assessment.
Conduct Luxol fast blue/periodic acid-Schiff staining for demyelination evaluation.
Perform immunohistochemistry for specific cell markers:

o CD3 for T-cells (clone SP7)

o CD45R/B220 for B-cells (clone RA3-6B2)

o Mac-3 for macrophages (clone M3/84)
Capture images using a VS120 slide scanner or digital camera on a light microscope.
Quantify demyelination and immune cell infiltration using ImageJ software [4].

The following workflow diagram illustrates the complete experimental procedure:
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Diagram 2: Experimental Workflow for Evobrutinib Evaluation. The comprehensive evaluation of
evobrutinib includes both in vivo protocols (green group) involving EAE induction, dosing, clinical
monitoring, tissue collection, and analysis, and in vitro protocols (blue group) assessing calcium flux, BTK
phosphorylation, and cytokine production. All experimental pathways converge to generate integrated results

on evobrutinib efficacy and mechanism of action.
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Data Analysis and Interpretation

Efficacy Endpoints and Statistical Analysis

Primary efficacy endpoints in EAE studies include clinical disease scores, disease incidence, day of onset,
and cumulative disease index. Secondary endpoints include histopathological evaluation of inflammation
and demyelination, immune cell infiltration, and body weight changes. Data are typically expressed as mean
+ SEM and analyzed using Prism v5 software. For comparison between two groups, unpaired two-tailed t-
tests are used. For multiple groups, one-way ANOVA with appropriate post-hoc tests is applied. Statistical

significance is set at p < 0.05.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling establishes the relationship between BTK
occupancy, inhibition of B-cell activation, and disease inhibition. This quantitative approach helps identify
the target BTK occupancy required for efficacy and informs dose selection for clinical studies.

Expected Results and Benchmark Values

Table 3: Expected Efficacy Results of Evobrutinib in EAE Models

Vehicle Evobrutinib (5 Evobrutinib (10 Statistical
Parameter .

Control mglkg) mglkg) Significance
Clinical Score
Acute phase (peak) 3.5+0.3 22+0.2 1.8+0.2 p<0.01
Progressive phase 4.0+£0.2 25+0.3 1.5+0.2 p <0.001
Disease Incidence 95-100% 80-90% 70-80% p < 0.05
Inflammation 450 £ 35 280 + 25 150 + 20 p <0.001

(cellsimm?)
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Vehicle Evobrutinib (5 Evobrutinib (10 Statistical
Parameter o
Control mglkg) mglkg) Significance
Demyelination (% 35+ 4% 20 £ 3% 12 £ 2% p <0.001
area)
B-cell Infiltration 3+ 2+ 1+ p<0.01
BTK Occupancy <10% 70-80% >90% N/A

In the pEAE model, evobrutinib treatment (10 mg/kg) typically reduces peak clinical scores in the acute
phase from 3.5 to 1.8 and stabilizes disease in the progressive phase, with clinical scores remaining around
1.5 compared to 4.0 (complete hind limb paralysis) in vehicle-treated animals [2] [3]. The therapeutic effect
is accompanied by significant reductions in immune cell infiltration (approximately 70% reduction at 10

mg/kg), demyelination (approximately 65% reduction), and B-cell accumulation in meningeal infiltrates.

Pharmacodynamic Modeling and Target Engagement

BTK occupancy is a critical pharmacodynamic marker that correlates with efficacy in EAE models. The
relationship between BTK occupancy and disease inhibition follows a sigmoidal curve, with mean BTK
occupancy of 80% associated with near-complete disease inhibition in both RA and SLE models [1]. This
target occupancy is achieved at evobrutinib plasma concentrations of approximately 50-100 nM, which

corresponds to the ICo0 for inhibition of B-cell activation in vitro.

The covalent binding mechanism of evobrutinib results in sustained BTK inhibition long after plasma
concentrations have declined, allowing for once-daily dosing despite a relatively short plasma half-life. This
prolonged target engagement is particularly advantageous for maintaining continuous suppression of B-cell

signaling, which is crucial for controlling autoimmune activity.

Troubleshooting and Technical Notes

Common Technical Issues and Solutions
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Variable disease induction: If EAE incidence is low or variable between experiments, ensure consistent
emulsion quality by verifying the water-in-oil character using the float test. Freshly prepare pertussis toxin
solutions and confirm MOG peptide purity and concentration. Unexpected toxicity: If evobrutinib
treatment causes unexpected effects, verify compound purity and formulation pH. Ensure proper storage
conditions (-20°C protected from light) and avoid repeated freeze-thaw cycles. High variability in clinical
scores: Use age- and weight-matched animals, randomize treatment assignments, and ensure blinded scoring

by multiple investigators to minimize bias.

Optimization Guidelines

For calcium flux assays, optimal results require careful titration of Fluo-3/Fura Red dyes and anti-IgM
stimulation concentrations. Include ionomycin as a positive control for calcium release and EGTA to chelate
extracellular calcium when evaluating store-operated calcium entry. For histopathological analysis, ensure
consistent perfusion pressure and duration to minimize blood contamination and improve tissue preservation.
Optimize antibody concentrations for immunohistochemistry using tissue sections from positive control

animals.

Conclusion and Research Applications

The protocols described herein provide a comprehensive framework for evaluating the efficacy and
mechanism of action of evobrutinib in EAE models. The consistent demonstration of evebrutinib's ability
to reduce clinical severity, neuroinflammation, and demyelination across multiple EAE models supports
BTK inhibition as a promising therapeutic approach for MS. The compound's unique combination of high
selectivity, covalent binding, and CNS penetrance positions it favorably compared to other

immunomodulatory agents.

The differential effects of evebrutinib on pathogenic versus regulatory immune functions may offer
advantages over broad immunosuppression or B-cell depletion strategies. Additionally, the potential
remyelination effects observed in recent studies suggest that BTK inhibition might promote repair processes
in addition to suppressing inflammation [5]. These application notes should facilitate standardized evaluation
of evobrutinib and other BTK inhibitors across research laboratories, accelerating the development of novel

therapies for MS and other autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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